![molecular formula C27H22N2O6 B4012249 2-(4-ethylphenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B4012249.png)
2-(4-ethylphenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate
Description
This compound is part of a class of chemicals that include benzoyl glycine derivatives and related molecules, which are of interest for their potential biological activities and chemical properties. These compounds are synthesized through various methods, including condensation reactions and complexation with metal ions in aqueous and micellar media.
Synthesis Analysis
The synthesis of related compounds involves the condensation of benzoyl glycine derivatives with other chemical entities to create complex molecules. For example, ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride, key intermediates for peptide nucleic acid synthesis, are synthesized through the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, demonstrating the diverse synthetic routes available for such compounds (Viirre & Hudson, 2003).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through various spectroscopic methods and crystallography. For instance, the crystal structure of ethyl-N-[(p-Cl-benzylidene)-4-oxo-2-imidazolidyl]glycinate hydrochloride has been reported, providing insights into the ligand-receptor interaction mode in the glycine-binding site of the NMDA receptor (Karolak-Wojciechowska et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving these compounds include complexation with metal ions, demonstrating their potential for forming metal complexes. The stability of such complexes in different media has been studied, with findings indicating the formation of 1:1 metal-ligand complexes (Thangjam & Rajkumari, 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in various environments. Studies have reported on the crystal structure and theoretical calculations to predict properties like vibrational frequencies and molecular geometry (Inkaya et al., 2012).
properties
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O6/c1-2-17-7-9-18(10-8-17)23(30)16-35-24(31)15-28-25(32)19-11-13-20(14-12-19)29-26(33)21-5-3-4-6-22(21)27(29)34/h3-14H,2,15-16H2,1H3,(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVVCGPNVIEJFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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